

# MK-8745 versus Alisertib Aurora A inhibitor selectivity

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Compound Focus: **MK-8745**

Cat. No.: S548245

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## Inhibitor Profile Comparison

The table below consolidates key data on these two selective Aurora A inhibitors.

Feature	MK-8745	Alisertib (MLN8237)
Primary Target & IC <sub>50</sub>	Aurora A (IC <sub>50</sub> = <b>0.6 nM</b> ) [1]	Aurora A (IC <sub>50</sub> = <b>1.2 nM</b> ) [2]
Selectivity over Aurora B	> <b>450-fold</b> selective for Aurora A over Aurora B [1]	~ <b>330-fold</b> selective for Aurora A over Aurora B (IC <sub>50</sub> for AurB = 396.5 nM) [2]
Mechanism of Action	ATP-competitive inhibitor; prevents autophosphorylation and activation [1].	ATP-competitive inhibitor; prevents autophosphorylation at Thr288 [2].

| Cellular & Phenotypic Effects | - Induces G2/M cell cycle arrest [1]

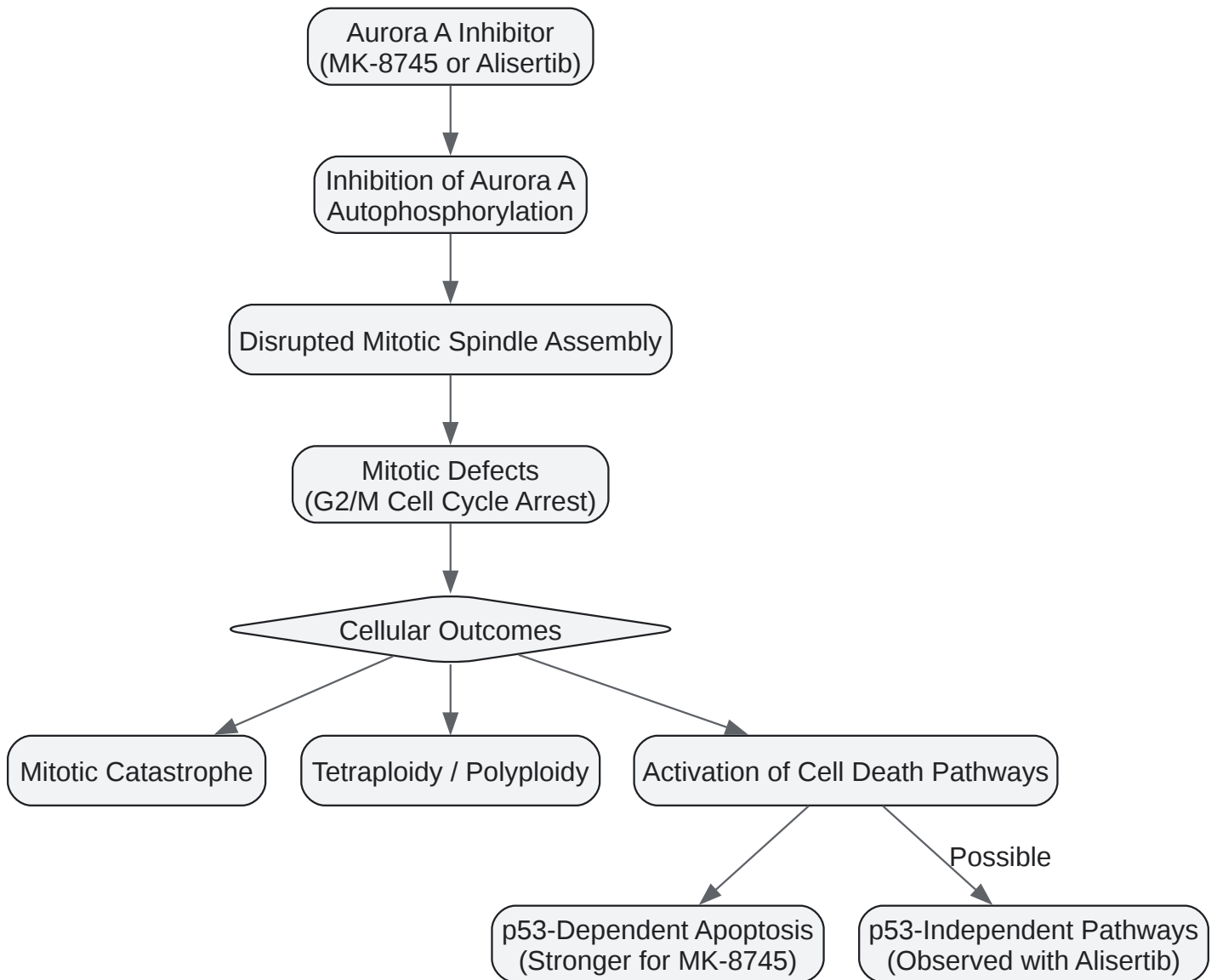
- Leads to accumulation of tetraploid nuclei and cell death [1]
- Induces p53-dependent apoptosis [1] | - Causes prolonged mitotic arrest and mitotic catastrophe [2]
- Can lead to cell death, senescence, or polyploidy [2]
- Up-regulates p53 pathway and activates mitochondrial apoptosis [2] | | **Key Experimental Findings** | - Degrades Aurora A substrates (TACC3, Eg5, TPX2) [1]

- Apoptosis induction is p53-dependent [1] | - Anti-tumor activity in a wide range of preclinical models, including multiple myeloma [2]
- Synergistic effects in sequential combination with BH3-mimetics [2] | | **Clinical Status** | Appears to be in the **preclinical** research stage [1]. | Extensive clinical trials; has completed **Phase III** assessment for some cancers [3] [2]. |

## Mechanism of Action and Experimental Insight

Both **MK-8745** and Alisertib are potent and selective ATP-competitive inhibitors that target Aurora A, but they can trigger distinct cellular outcomes and have different stages of clinical development.

- **Mechanism of Action:** As Type I kinase inhibitors, both **MK-8745** and Alisertib bind to the active kinase conformation and prevent its autophosphorylation and full activity, which is crucial for centrosome maturation and mitotic spindle assembly [2] [1]. This disruption leads to mitotic defects, forcing cells into cell cycle arrest.
- **Key Difference in p53 Dependency:** A notable difference emerges in their reliance on the tumor suppressor p53 for inducing cell death. Studies show that **MK-8745** induces **p53-dependent apoptosis**, as confirmed in isogenic cell line models [1]. In contrast, research indicates that Alisertib, at low doses, can still be toxic to cells even when the key apoptotic proteins Bax and Bak are knocked out, suggesting the existence of **additional, p53-independent cell death pathways** [2].
- **Pathway and Experimental Workflow:** The cellular response to Aurora A inhibition follows a logical sequence that can be summarized in the diagram below.



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## Interpretation and Research Considerations

When deciding between these inhibitors for a research project, consider the following:

- **Selectivity and Potency:** While both are highly selective for Aurora A, **MK-8745** has a slightly lower IC<sub>50</sub> and a higher stated selectivity ratio. This may make it a preferable tool for studies where isolating the effect of Aurora A inhibition from Aurora B is critical [1].
- **Cellular Context is Key:** Your choice may depend on the cellular models you are using. The **p53 status** of your cell lines could significantly impact the observed results, with **MK-8745** being more effective in p53-wild-type contexts [1].
- **Clinical Translation:** If your research aims to bridge basic science with clinical applications, **Alisertib** has a much more extensive clinical profile, with known efficacy and combination therapy data from numerous trials [3] [2].

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## References

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2. Alisertib and Barasertib Induce Cell Cycle Arrest and ... [pmc.ncbi.nlm.nih.gov]
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